

# Introduction: Unveiling the Profile of a Key Synthetic Intermediate

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## Compound of Interest

Compound Name: 4-Acetyl-2-methoxyphenyl acetate

Cat. No.: B1217983

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**4-Acetyl-2-methoxyphenyl acetate**, also known as acetovanillone acetate, is an acetate ester derivative of apocynin (acetovanillone).<sup>[1]</sup> Apocynin itself is a well-documented inhibitor of NADPH oxidase, an enzyme implicated in the production of reactive oxygen species (ROS) in various pathological conditions, including inflammatory and neurodegenerative diseases.<sup>[2][3]</sup> <sup>[4]</sup> The acetylation of the phenolic hydroxyl group in apocynin to form **4-acetyl-2-methoxyphenyl acetate** significantly alters its physicochemical properties, which can influence its potential as a prodrug, its formulation characteristics, and its behavior in various chemical and biological systems.

Understanding the solubility profile of a compound is a cornerstone of drug development and chemical research. It dictates the choice of solvents for synthesis and purification, influences bioavailability and formulation strategies, and provides foundational data for further physicochemical characterization. This guide provides a comprehensive overview of the solubility profile of **4-acetyl-2-methoxyphenyl acetate**, grounded in theoretical principles and detailed experimental protocols suitable for a research and development setting.

## Core Physicochemical Properties

A molecule's fundamental properties are intrinsic determinants of its solubility. For **4-acetyl-2-methoxyphenyl acetate**, these characteristics suggest a compound of intermediate polarity with a crystalline solid nature at room temperature.

Property	Value	Source
IUPAC Name	(4-acetyl-2-methoxyphenyl) acetate	[1]
CAS Number	54771-60-7	[1][5][6]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub>	[1][5][6]
Molecular Weight	208.21 g/mol	[1][5][6]
Appearance	White to yellow solid	[5][7]
Melting Point	54-59 °C	[5][7]
Boiling Point	294.7 ± 25.0 °C (Predicted)	[5]

## Theoretical Solubility Assessment: A "Like Dissolves Like" Approach

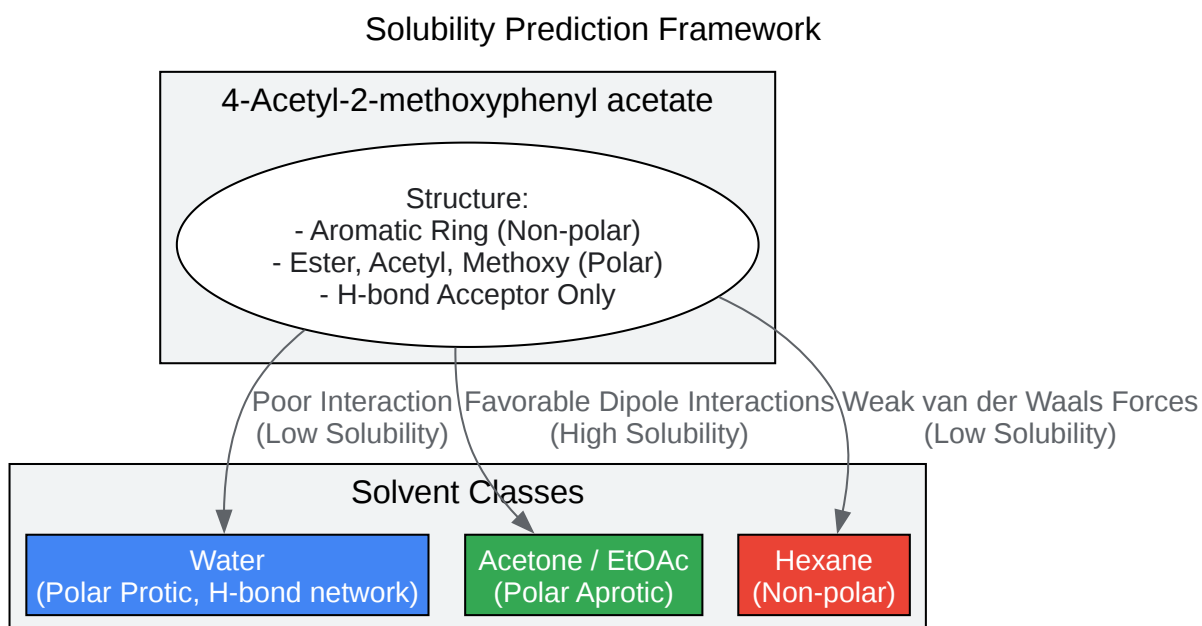
The principle of "like dissolves like" provides a robust framework for predicting solubility.[8][9] This rule posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. An analysis of the molecular structure of **4-acetyl-2-methoxyphenyl acetate** is therefore essential.

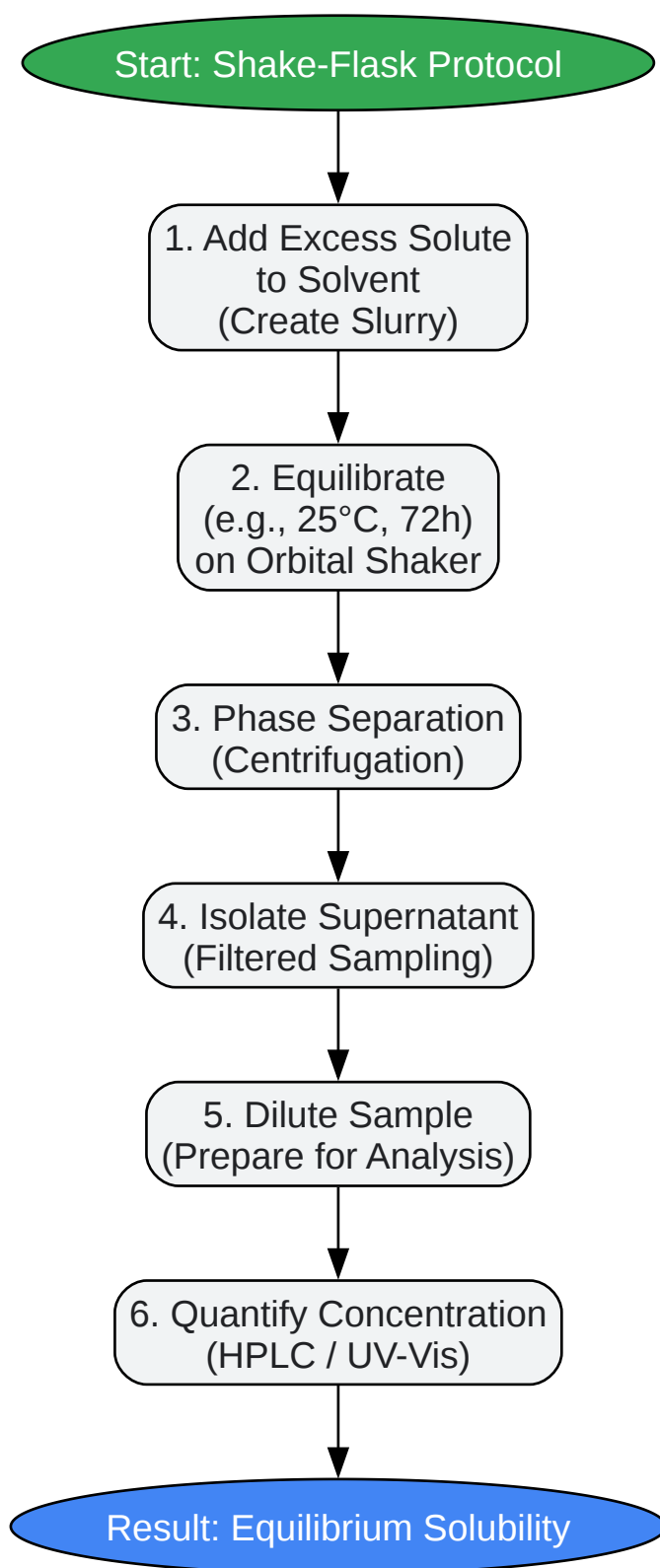
### Molecular Structure Analysis:

- **Non-polar character:** The benzene ring provides a significant hydrophobic, non-polar region.
- **Polar character:** The molecule contains three key polar functional groups: an acetyl group (-COCH<sub>3</sub>), a methoxy group (-OCH<sub>3</sub>), and an acetate ester group (-OCOCH<sub>3</sub>). The carbonyl (C=O) and ether (C-O-C) functionalities within these groups create dipole moments, making the molecule capable of dipole-dipole interactions.
- **Hydrogen Bonding:** Crucially, the molecule lacks a hydrogen bond donor (like an -OH or -NH group). However, the oxygen atoms in the carbonyl and ether groups can act as hydrogen bond acceptors.

**Predicted Solubility:** Based on this structure, we can predict its solubility behavior in common laboratory solvents:

- **Water (Polar Protic):** Solubility is expected to be very low. While it can accept hydrogen bonds from water, its lack of a donor group and the presence of the non-polar aromatic ring will limit its ability to integrate into water's extensive hydrogen-bonding network.
- **Alcohols (e.g., Methanol, Ethanol; Polar Protic):** Solubility should be significantly better than in water. The alkyl chains of the alcohols can interact with the non-polar benzene ring, while the hydroxyl groups can interact with the polar functionalities of the solute.
- **Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF):** High solubility is predicted. These solvents have strong dipoles that can effectively solvate the polar ester, acetyl, and methoxy groups without the high energetic cost of disrupting a hydrogen-bonded network like water's.
- **Chlorinated Solvents (e.g., Dichloromethane, Chloroform):** Good solubility is expected due to their ability to engage in dipole-dipole interactions.
- **Non-polar Solvents (e.g., Hexane, Toluene):** Solubility is predicted to be moderate in toluene due to pi-pi stacking interactions with the aromatic ring, but likely poor in aliphatic solvents like hexane, where only weak van der Waals forces can occur.





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## Sources

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